molecular formula C15H12FNO B5020620 3-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

3-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B5020620
M. Wt: 241.26 g/mol
InChI Key: MOKMYOLLKFQNBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, 4-fluorobenzyl cyanide, a sterically-hindered solvent, was synthesized by tuning the Li+ coordination chemistry based on solvent molecular engineering . Another compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, was synthesized for biological evaluation .


Molecular Structure Analysis

The molecular structure of fluorobenzyl compounds can be analyzed using techniques like 19F NMR . This technique helps resolve individual fluorine-containing functional groups and provides additional insight into structural effects .


Chemical Reactions Analysis

Fluorobenzyl compounds participate in various chemical reactions. For example, 4-fluorobenzyl cyanide was found to expedite interfacial kinetics in lithium-ion batteries .


Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl compounds can be determined using various analytical techniques. For example, 4-fluorobenzyl alcohol has a melting point of 23°C, a boiling point of 204-206 °C, and a density of 1.156 g/mL at 25 °C (lit.) .

Mechanism of Action

The mechanism of action of fluorobenzyl compounds can vary depending on their specific structure and application. For instance, 4-fluorobenzylamine has been evaluated as a new inhibitor of hepatitis B .

Safety and Hazards

Fluorobenzyl compounds can pose various safety hazards. For instance, 4-fluorobenzyl chloride is classified as a combustible liquid that causes severe skin burns and eye damage .

Future Directions

Fluorobenzyl compounds have potential applications in various fields. For example, 4-fluorobenzyl cyanide has been studied for its potential to improve the performance of lithium-ion batteries . Additionally, new fluorobenzyl compounds are being synthesized and evaluated for their biological activity, such as potential inhibitors for hepatitis B .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKMYOLLKFQNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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